N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine
Description
Properties
IUPAC Name |
N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18(10-5-4-6-10)15-11-7-13(19-2)14(20-3)8-12(11)16-9-17-15/h7-10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAYXSGDEYGCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction of Veratrole
The synthesis begins with veratrole (1,2-dimethoxybenzene) as the starting material. Nitration using concentrated nitric acid at −10–30°C yields 3,4-dimethoxynitrobenzene (Intermediate I). Subsequent catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, producing 3,4-dimethoxyaniline (Intermediate II) in >85% yield.
Urea Formation and Cyclization
Intermediate II reacts with triphosgene and cyanamide in dichloroethane at 0–100°C to form 3,4-dimethoxyphenyl cyanourea (Intermediate III). Cyclization via treatment with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at reflux generates 2-chloro-4-amino-6,7-dimethoxyquinazoline (Intermediate IV). This step proceeds via intramolecular dehydration, with the chloro group introduced at position 2 as a leaving group.
Functionalization of the 4-Amino Group
Chlorination at Position 4
Intermediate IV’s 4-amino group is converted to a chloro substituent using POCl₃ in dimethylformamide (DMF). Heating at 110°C for 2 hours affords 4-chloro-6,7-dimethoxyquinazoline (Intermediate V) in 70–80% yield. This transformation is critical for enabling subsequent SNAr reactions.
Nucleophilic Aromatic Substitution with N-Methylcyclobutylamine
Intermediate V undergoes SNAr with N-methylcyclobutylamine in anhydrous tetrahydrofuran (THF) at 80°C, using potassium carbonate (K₂CO₃) as a base. The reaction achieves >90% conversion within 12 hours, yielding This compound (Figure 1). The electron-withdrawing effect of the quinazoline nitrogens activates position 4 for nucleophilic attack, while the methoxy groups at 6 and 7 minimally impact reactivity due to their distal positioning.
Figure 1: Substitution Reaction of Intermediate V
Alternative Pathways and Optimization
Buchwald-Hartwig Amination
For substrates resistant to SNAr, palladium-catalyzed cross-coupling offers an alternative. Employing tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with Xantphos as a ligand and cesium carbonate (Cs₂CO₃) in toluene at 100°C facilitates C–N bond formation between Intermediate V and N-methylcyclobutylamine. This method, while costlier, achieves comparable yields (85–90%) and reduces side-product formation.
Direct Reductive Amination
A less explored route involves reductive amination of 4-amino-6,7-dimethoxyquinazoline with cyclobutanone and methylamine. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6, the reaction proceeds via imine formation followed by reduction. However, this method suffers from low efficiency (<50% yield) due to competing over-alkylation and imine instability.
Analytical Characterization
Critical spectroscopic data for the target compound include:
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, H-5), 6.95 (s, 1H, H-8), 4.10–4.05 (m, 1H, cyclobutyl CH), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 3.30 (s, 3H, NCH₃), 2.60–2.40 (m, 4H, cyclobutyl CH₂), 2.10–1.90 (m, 2H, cyclobutyl CH₂).
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HRMS (ESI+): m/z calculated for C₁₆H₂₁N₃O₂ [M+H]⁺: 288.1709; found: 288.1712.
Challenges and Mitigation Strategies
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Regioselectivity in Cyclization : The use of PCl₅/POCl₃ ensures exclusive formation of the 2-chloro regioisomer, avoiding positional ambiguity.
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N-Methylcyclobutylamine Synthesis : Prepared via reductive amination of cyclobutanone with methylamine (NaBH₄, MeOH, 60°C, 12 h), yielding the secondary amine in 75% purity after distillation.
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Byproduct Formation : Unreacted chloro intermediate (Intermediate V) is removed via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Scale-Up Considerations
Industrial-scale production favors the SNAr route due to lower catalyst costs and solvent compatibility (THF recovery ≥90%). A continuous-flow reactor operating at 5 bar and 100°C enhances throughput, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹ .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy positions, where methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: In biological research, this compound can be used to study the structure-activity relationships of quinazoline derivatives and their interactions with biological targets.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine with structurally related compounds:
Notes:
Key Observations
Substituent Effects on Activity: AG-1478 (3-chlorophenyl substituent) exhibits strong EGFR inhibition, highlighting the importance of halogenated aryl groups for target binding . N-Benzyl analogs (e.g., ) show moderate LogP values (~3.3), suggesting balanced lipophilicity for membrane permeability . Cyclobutyl vs.
Synthetic Accessibility :
- Chlorinated precursors (e.g., 2-chloro-6,7-dimethoxyquinazoline) are common intermediates for introducing diverse amines (e.g., cyclobutylamine, methylamine) .
- Bromophenyl and chlorophenyl derivatives (e.g., ) are synthesized similarly, with bromine offering a handle for further functionalization .
Biological Relevance: 6U7 (phenoxy substituent) is co-crystallized with proteins in the PDB, indicating utility in structural biology studies . Q4A () contains a diazepane ring, which may enhance solubility but reduce metabolic stability compared to smaller substituents like methyl .
Biological Activity
N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
Molecular Formula: CHNO
CAS Number: 666839-07-2
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The quinazoline core structure allows for the modulation of these targets, influencing processes such as cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Kinases: Quinazoline derivatives often act as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways associated with tumor growth.
- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting specific pathways involved in inflammatory responses.
- Antioxidant Activity: Potential to scavenge free radicals and reduce oxidative stress within cells.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | Showed significant inhibition of cancer cell proliferation in vitro. |
| Study 2 | Anti-inflammatory | Reduced pro-inflammatory cytokine levels in animal models. |
| Study 3 | Antioxidant | Demonstrated scavenging activity against DPPH radicals. |
Case Studies
-
Anticancer Activity:
A recent study investigated the effects of this compound on various cancer cell lines. The compound exhibited potent cytotoxic effects against breast and lung cancer cells, with IC values in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins. -
Anti-inflammatory Effects:
In an animal model of arthritis, administration of this compound resulted in a marked reduction in joint swelling and pain scores compared to controls. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines. -
Neuroprotective Properties:
Another investigation highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance neuronal survival and reduce markers of oxidative stress in cultured neurons exposed to neurotoxic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-cyclobutyl-6,7-dimethoxy-N-methylquinazolin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a 4-chloro-quinazoline precursor with cyclobutylamine and methylamine. For example, 4-chloro-6,7-dimethoxyquinazoline (prepared from 2-aminobenzonitrile derivatives) reacts with cyclobutylamine and methylamine in anhydrous acetonitrile under reflux. Purification via column chromatography (ethyl acetate/hexane gradient) yields the product . Optimization may involve adjusting stoichiometry (e.g., 3.0 equiv. of methylamine), solvent polarity, or temperature to improve yields beyond 90% .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : High-resolution mass spectrometry (HRMS; e.g., ESI-Q Exactive Orbitrap) confirms molecular weight (e.g., [M+H]+ peak at m/z 316.18 for C₁₆H₂₁N₃O₂). Elemental analysis (C, H, N) should match theoretical values within ±0.3%. NMR (¹H/¹³C) identifies key signals: methoxy groups (δ ~3.8–4.0 ppm), cyclobutyl protons (δ ~2.5–3.0 ppm), and quinazoline aromatic protons (δ ~6.8–7.2 ppm) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of quinazolin-4-amine derivatives?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data (e.g., IC₅₀ variations) may arise from differences in assay conditions (e.g., bacterial strains, ATP concentrations). To address this:
- Use standardized protocols (CLSI guidelines for antimicrobial testing) .
- Perform dose-response curves with positive controls (e.g., AG-1478 for tyrosine kinase inhibition) .
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced potency?
- Methodological Answer : Key modifications include:
- Substitution at C2 : Replacing methyl with nitro or amino groups improves solubility and target affinity (e.g., 6-nitro derivatives show 10-fold higher antibacterial activity) .
- Cyclobutyl optimization : Introducing sp³-hybridized substituents (e.g., fluorocyclobutyl) enhances metabolic stability .
- Methoxy positioning : 6,7-dimethoxy groups are critical for π-π stacking with kinase ATP-binding pockets; removing one methoxy reduces potency by 50% .
Q. What analytical challenges arise in quantifying trace impurities (e.g., nitrosamines) in this compound, and how are they addressed?
- Methodological Answer : Nitrosamine impurities (e.g., from piperazine side reactions) require LC-MS/MS with MRM (multiple reaction monitoring) for detection at ppm levels. Use deuterated internal standards (e.g., d8-NDMA) to correct matrix effects. Limit quantification to ≤18 ppb per FDA guidelines .
Experimental Design Considerations
Q. What in vitro and in vivo models are appropriate for evaluating the pharmacokinetic profile of this compound?
- Methodological Answer :
- In vitro : Microsomal stability assays (human liver microsomes) to assess CYP450 metabolism. Caco-2 cell monolayers predict intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high permeability) .
- In vivo : Rodent models with IV/PO dosing to calculate bioavailability (%F). Plasma samples analyzed via UPLC-PDA at λ = 254 nm .
Q. How do solvent polarity and temperature influence the regioselectivity of quinazoline ring functionalization?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at C4 over C2 due to enhanced stabilization of transition states. Lower temperatures (0–5°C) reduce side reactions (e.g., dimerization), as shown in the synthesis of 6,7-dimethoxy-N,N-dimethylquinazolin-4-amine at 96% yield .
Data Interpretation and Validation
Q. What computational tools are used to predict the binding mode of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) with crystal structures (e.g., EGFR kinase, PDB: 1M17) identifies key interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
